molecular formula C18H28O2 B13447075 19-Norandrosterone (d5 major)

19-Norandrosterone (d5 major)

Cat. No.: B13447075
M. Wt: 281.4 g/mol
InChI Key: UOUIARGWRPHDBX-JJCSEUSUSA-N
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Description

It is a metabolite of nandrolone (19-nortestosterone) and bolandione (19-norandrostenedione) formed by the action of the enzyme 5α-reductase . This compound is often used as a reference material in various analytical applications due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrosterone (d5 major) typically involves the deuteration of 19-Norandrosterone. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of 19-Norandrosterone (d5 major) involves large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. Quality control measures, including the use of certified reference materials, are employed to verify the isotopic purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions: 19-Norandrosterone (d5 major) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

19-Norandrosterone (d5 major) exerts its effects through its interaction with androgen receptors. It binds to these receptors with high selectivity, leading to the activation of androgen receptor-dependent gene expression. This process involves the translocation of the receptor-ligand complex into the nucleus, where it binds to specific DNA sequences to regulate transcription . The compound is also metabolized to 19-nortestosterone, which further contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 19-Norandrosterone (d5 major) is unique due to its stable isotopic labeling, which makes it an ideal reference material for analytical applications. Its deuterated form provides enhanced accuracy and reliability in quantitative analyses compared to its non-deuterated counterparts .

Properties

Molecular Formula

C18H28O2

Molecular Weight

281.4 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1/i3D2,10D2,12D

InChI Key

UOUIARGWRPHDBX-JJCSEUSUSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)([2H])[2H])O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O

Origin of Product

United States

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